2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol

Chemical Synthesis Medicinal Chemistry Quality Control

Procure this bis-quinazoline scaffold (CAS 263746-95-8) for precise SAR exploration. Its unique amino-bridged architecture cannot be replicated by mono-quinazoline analogs, ensuring target engagement fidelity. Unlike pyrimidine-based derivatives, this core maintains defined geometry for ATP-competitive kinase inhibitor design. Validate upon receipt via 215 °C melting point. High-purity (NLT 97%) essential for reproducible bacterial DNA Pol III inhibition studies.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
CAS No. 263746-95-8
Cat. No. B1460665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
CAS263746-95-8
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESCC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3
InChIInChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23)
InChIKeyNTTPCGFCDSVJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

263746-95-8: Understanding the 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol Scaffold


2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol (CAS 263746-95-8) is a synthetic small molecule characterized by a bis-quinazoline core structure . It belongs to a broad class of nitrogen-containing heterocyclic compounds known as quinazolines, which are frequently investigated as privileged scaffolds in medicinal chemistry for their ability to interact with diverse biological targets, particularly protein kinases . While its precise molecular target(s) remain largely uncharacterized in the primary scientific literature, its structural features—specifically the 4-hydroxyquinazoline and 4-methylquinazolin-2-ylamino motifs—are common pharmacophores found in numerous experimental ATP-competitive kinase inhibitors .

Why 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol Cannot Be Interchanged with Generic Quinazoline Analogs


Substituting 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol with a generic quinazoline analog is not scientifically defensible due to the profound impact of minor structural modifications on biological activity and physicochemical properties. The 'bis-quinazoline' scaffold, linked by an amino bridge, creates a unique three-dimensional pharmacophore that cannot be replicated by simpler, mono-quinazoline analogs . For instance, even a seemingly minor change, such as the addition of a methyl group to the core as seen in the analog 6-methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol, introduces a different chemical entity with distinct molecular weight, lipophilicity, and potentially divergent biological activity profiles . Substituting the core structure, as with the pyrimidine-based analog 5-ethyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol, fundamentally alters the heterocyclic system, leading to an entirely different molecular geometry and electronic distribution, which would invalidate any existing structure-activity relationship (SAR) data and compromise experimental reproducibility .

Quantitative Evidence Guide for Procuring 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol


Structural Identity and Purity Assurance for Reproducible Synthesis

Procurement from reputable vendors ensures a defined minimum purity, which is critical for experimental reproducibility. The target compound is offered at a certified purity of NLT 98%, as per MolCore's specifications . This is a quantifiable point of differentiation from other suppliers who may offer the compound at a lower, unspecified, or minimally acceptable purity of 95% . For researchers requiring a higher starting purity for sensitive assays or as a precursor for further derivatization, this specification provides a clear, verifiable criterion for vendor selection.

Chemical Synthesis Medicinal Chemistry Quality Control

Inferred Class-Level Kinase Inhibitory Potential for Assay Development

Based on its structural class, 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is hypothesized to function as a kinase inhibitor. This inference is supported by the documented activity of its close structural relative, 2-Methylquinazolin-4-ol, a mono-quinazoline analog, which has been quantitatively characterized as a potent inhibitor of two distinct enzyme families. 2-Methylquinazolin-4-ol exhibits competitive inhibition of poly(ADP-ribose) synthetase (PARP) with a Ki = 1.1 μM and also inhibits mammalian aspartate transcarbamylase (ATCase) with an IC50 = 0.20 mM . The target compound's more complex bis-quinazoline structure may impart a different target selectivity profile, making it a distinct probe for exploring structure-activity relationships beyond simpler quinazolinols.

Kinase Inhibition Cancer Biology Signal Transduction

Physicochemical Differentiation: Melting Point for Identity Confirmation

The compound's physical properties provide a crucial, verifiable benchmark for identity confirmation upon receipt. A specific melting point of 215 °C has been reported for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol [1]. This value serves as a differentiating characteristic from its structurally similar analogs. For example, while the melting point for the close analog 6-methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol is not widely reported in open databases, the presence of a known, distinct value for the target compound allows for rapid, inexpensive, and unambiguous in-house verification of chemical identity and purity, mitigating the risk of mislabeled or degraded material before use in critical experiments.

Physicochemical Properties Analytical Chemistry Quality Control

Recommended Applications for 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol in Scientific Research


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Development

This compound serves as a key bis-quinazoline scaffold for SAR exploration. The quantitative class-level data showing that the mono-quinazoline analog 2-Methylquinazolin-4-ol inhibits PARP (Ki = 1.1 μM) and ATCase (IC50 = 0.20 mM) provides a strong rationale for using 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol as a starting point to design novel inhibitors . Its more complex architecture, differentiating it from simpler analogs like 6-methyl-2-[(4-methylquinazolin-2-yl)amino]quinazolin-4-ol and the pyrimidine-based 5-ethyl-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol [REFS-2, REFS-3], may lead to distinct binding modes or improved selectivity profiles. Procuring a high-purity (NLT 98%) batch is essential for generating reliable, interpretable SAR data.

Development of Novel Non-Nucleoside Inhibitors of Bacterial DNA Polymerase III

The core scaffold of this compound is directly related to a class of molecules described as 'quinazolin-2-ylamino-quinazolin-4-ols' which have been identified in the peer-reviewed literature as novel non-nucleoside inhibitors of bacterial DNA polymerase III [1]. This provides a specific, literature-validated application area for the compound. Researchers focused on antibacterial drug discovery can leverage this compound for analoging, optimization, or as a tool compound to investigate this mechanism of action, a clear scientific use-case that differentiates it from more general-purpose quinazolines.

Quality Control and Analytical Reference Standard

The reported melting point of 215 °C provides a simple, cost-effective method for in-house identity verification and quality control upon receipt [2]. This is a critical step for any research laboratory to ensure the integrity of their chemical inventory and the reproducibility of their experimental results. This application is particularly valuable when procuring from a new supplier or after long-term storage, providing a verifiable check distinct from the more complex analytical methods required for many other compounds.

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